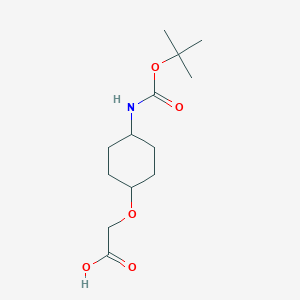
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It’s introduced into a molecule to prevent certain functional groups from reacting, allowing chemoselectivity in a subsequent chemical reaction .
Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and a monoisotopic mass of 101.06025 . It’s represented by the SMILES stringCC(C)(C)OC(=O)N, where each character or set of characters represents a particular aspect of the molecule’s structure . Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA). This allows the previously protected functional group to participate in subsequent reactions .Physical And Chemical Properties Analysis
The Boc group has a molecular weight of 101.12376 g/mol . It’s a neutral molecule with no net charge .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Studies :
- A method for synthesizing 4-acylamino or 4-arylsulfonylamino derivatives, involving the ring cleavage of certain histamines with di-tert-butyl dicarbonate, is described. This process leads to protected triamines, which are valuable in further chemical synthesis (Warshawsky et al., 1989).
- Another study presents a practical synthesis of a structurally related compound, demonstrating its use as a conformationally restricted dipeptidomimetic, potentially useful in developing enzyme inhibitors (Lauffer & Mullican, 2002).
Advanced Material Development :
- Research into the formation of hydrogels using short tripeptide-based amphiphiles, including a compound structurally related to (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, has been conducted. These hydrogels have potential applications in drug delivery and cancer therapy (Guchhait et al., 2021).
Pharmaceutical Research and Drug Design :
- A study on the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid showcases its potential in pharmaceutical research, highlighting the versatility of tert-butoxycarbonyl compounds in drug design (Maity & Strömberg, 2014).
Analytical Chemistry and Biochemistry :
- The tert-butyloxycarbonyl group, closely related to the chemical structure of interest, is used in the quantitative analysis of N-blocked amino acids and peptides. This demonstrates the relevance of similar chemical groups in analytical procedures (Ehrlich-Rogozinski, 1974).
Electrochemical Studies :
- A study on the electrochemical oxidation of certain antioxidants, using derivatives similar to (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, provides insights into the electrochemical properties of these compounds (Michalkiewicz et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJRZDMDBZMIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

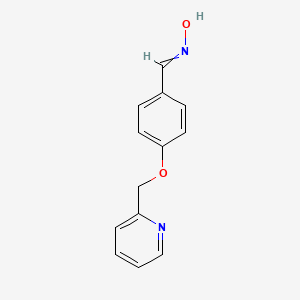


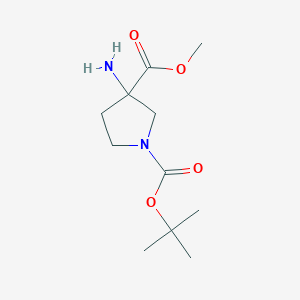
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
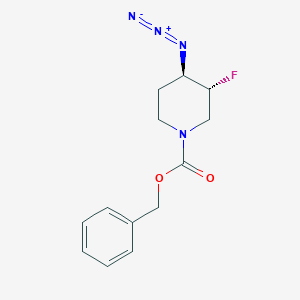
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)


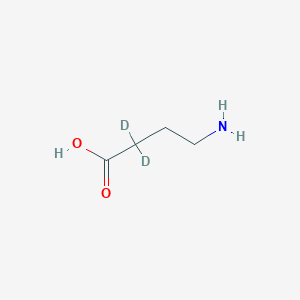
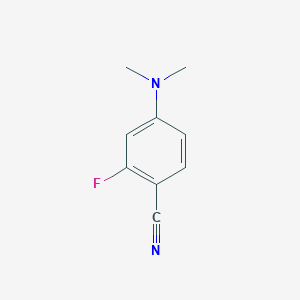
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
